molecular formula C28H25N3O2 B2936042 ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901246-62-6

ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2936042
CAS No.: 901246-62-6
M. Wt: 435.527
InChI Key: NUWTXISFRAMKOF-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. The compound features a 3,4-dimethylphenyl group at position 1, a 4-methylphenyl group at position 3, and an ethyl carboxylate ester at position 6.

Properties

IUPAC Name

ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2/c1-5-33-28(32)21-11-13-25-23(15-21)27-24(16-29-25)26(20-9-6-17(2)7-10-20)30-31(27)22-12-8-18(3)19(4)14-22/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWTXISFRAMKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Effects
Target compound 1: 3,4-dimethylphenyl; 3: 4-methylphenyl; 8: ethyl carboxylate Not explicitly provided Hypothesized improved solubility due to ethyl ester; potential for π-π interactions with aromatic substituents.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8: ethoxy; 3: 4-fluorophenyl 307.328 Electron-withdrawing fluorine may enhance stability; ethoxy group could modulate lipophilicity.
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7: CF₃; 1: methyl; 3: phenyl Not provided CF₃ increases HOMO/LUMO energy levels and ionization potential, improving photophysical properties.
1-(4-Chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-chlorophenyl; 3: 3-methoxyphenyl; 8: ethoxy 429.9 Methoxy and chloro groups may enhance binding affinity to aromatic receptor sites.
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline 3: NH₂; 4: NH₂ Not provided Primary amino groups increase therapeutic index via hydrogen-bonding interactions.
Key Observations:
  • Substituent Positionality: The target compound’s pyrazolo[4,3-c]quinoline scaffold differs from pyrazolo[3,4-b]quinoline analogs (e.g., ), which alters electronic distribution and steric effects .
  • Electron-Donating/Withdrawing Groups: Fluorine () and CF₃ () substituents influence electron density, affecting reactivity and binding.
  • Solubility Modifiers: Ethyl carboxylate (target) and ethoxy () groups improve hydrophilicity compared to non-polar analogs like 3,4-diamino derivatives ().

Pharmacological and Physicochemical Properties

  • Biological Activity: While direct data for the target compound are unavailable, structurally related pyrazoloquinolines exhibit activity dependent on substituent electronic profiles. For example, 3,4-diamino derivatives () show improved therapeutic indices due to NH₂ group interactions .

Q & A

Basic: What are the standard synthetic protocols for preparing ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling and esterification. Key steps include:

Quinoline Core Formation : Use Skraup or Friedländer reactions to construct the quinoline backbone, followed by functionalization at the 8-position with a carboxylate group .

Pyrazole Ring Introduction : Employ cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, 1,3-dipolar cycloaddition reactions using nitrile imines or diazo compounds can yield the pyrazolo[4,3-c]quinoline scaffold .

Substituent Coupling : Suzuki-Miyaura or Ullmann coupling reactions are used to attach aryl groups (e.g., 3,4-dimethylphenyl and 4-methylphenyl) to the pyrazole and quinoline rings .

Esterification : Final carboxylation at the 8-position is achieved via refluxing with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is standard .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms ester carbonyl signals (δ ~165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazole and quinoline regions .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 483.2 [M+H]+) .
  • X-ray Crystallography :
    • Unit Cell Parameters : Monoclinic system (e.g., a = 10.0414 Å, b = 18.3997 Å, c = 15.5456 Å, β = 128.559°) .
    • Refinement : R1 < 0.05 using SHELXL with Bruker APEX DUO CCD data .
      Table 1 : Crystallographic Data Summary
ParameterValue
Space GroupP21/c
Z4
V (ų)2246.0
R-factor0.035

Advanced: How can researchers optimize reaction conditions to improve yield in pyrazoloquinoline synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling reactions. Evidence suggests Pd(OAc)2 with XPhos ligand improves aryl-aryl bond formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in esterification .
  • Temperature Control : Pyrazole cyclization proceeds optimally at 80–100°C, while higher temperatures (>120°C) risk decomposition .
  • Additives : Use molecular sieves to absorb water in moisture-sensitive steps (e.g., esterification) .
    Data Contradiction Note : Yields vary between 40–70% depending on substituent electronic effects. Steric hindrance from 3,4-dimethylphenyl groups may necessitate longer reaction times .

Advanced: How should discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions) be addressed?

Methodological Answer:

Validate Computational Models :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate incorrect conformation assumptions .
  • Conformational Sampling : Perform rotational scans to identify dominant conformers contributing to experimental averages .

Experimental Replication :

  • Acquire NMR data at varying temperatures to assess dynamic effects (e.g., hindered rotation of ester groups) .
  • Compare with X-ray-derived torsion angles to refine computational inputs .
    Case Study : A 0.7 ppm deviation in quinoline C-2 proton shifts was resolved by incorporating solvent effects (PCM model) in DFT simulations .

Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., doxorubicin) to minimize variability .
    • Validate purity (>98% by HPLC) to exclude impurities as activity confounders .
  • Mechanistic Studies :
    • Docking Simulations : AutoDock Vina or Glide to identify binding poses in target proteins (e.g., kinase domains) .
    • SAR Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) on IC50 values .
      Example : Contradictory IC50 values (1–10 µM) in kinase inhibition studies were attributed to differences in ATP concentration (1 mM vs. 10 mM) across assays .

Advanced: How can computational methods guide the design of derivatives with enhanced stability?

Methodological Answer:

Degradation Pathway Modeling :

  • Use Gaussian-based transition state calculations to predict hydrolysis susceptibility of the ester group .

Stability Screening :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions, monitored by HPLC .
  • QSAR Models : Correlate substituent lipophilicity (logP) with metabolic stability in liver microsomes .
    Table 2 : Predicted vs. Experimental Half-Life (pH 7.4, 37°C)

DerivativePredicted t1/2 (h)Experimental t1/2 (h)
Parent Compound12.310.8 ± 1.2
8-CF3 Analog18.716.5 ± 2.1

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